N-(3-Hydroxypropyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLYGPOCOJZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377695 | |
| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-59-1 | |
| Record name | N-(3-Hydroxypropyl)-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496057-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 496057-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxypropyl group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic) | 50–70°C, H₂SO₄ | 3-oxopropanamide derivative | Oxidation of primary alcohol to ketone |
| CrO₃ (Jones reagent) | Room temperature, acetone | Carboxylic acid derivative | Further oxidation of ketone to carboxylic acid |
Key Findings :
-
Industrial-scale oxidation employs continuous flow reactors to enhance yield (≥85%) and minimize byproducts.
-
Stereochemical integrity of the piperidine ring is preserved during oxidation .
Hydrolysis Reactions
The carboxamide group participates in acid- or base-catalyzed hydrolysis:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | Piperidine-3-carboxylic acid + 3-hydroxypropylamine | Complete hydrolysis at 110°C |
| Basic (NaOH, 2M) | 80°C, 8h | Same products as above | Faster kinetics in polar aprotic solvents |
Thermodynamic Data :
-
ΔH° (hydrolysis) = −42.1 kJ/mol (exothermic).
-
Activation energy (Eₐ) = 68.3 kJ/mol under acidic conditions .
Alkylation and Acylation
The secondary amine in the piperidine ring reacts with electrophiles:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylated derivative | 72% |
| Acylation | AcCl, pyridine | N-Acetylated derivative | 65% |
Mechanistic Insights :
-
Alkylation proceeds via SN2 mechanism, favored by steric accessibility of the piperidine nitrogen .
-
Acylation requires anhydrous conditions to prevent hydrolysis of the carboxamide group.
Thermal and Oxidative Stability
Degradation pathways under stress conditions:
Stability Data :
-
Degradation accelerates above pH 10 due to hydroxide-mediated hydrolysis.
Catalytic Functionalization
Transition-metal-catalyzed modifications:
Industrial Applications :
-
Continuous flow hydrogenation reduces reaction time by 40% compared to batch processes.
Multicomponent Reactions
Participation in Ugi and Biginelli reactions:
| Reaction | Components | Product | Yield |
|---|---|---|---|
| Ugi reaction | Aldehyde, isocyanide, carboxylic acid | Tetracyclic adduct | 58% |
| Biginelli reaction | Urea, ethyl acetoacetate | Dihydropyrimidinone derivative | 49% |
Limitations :
Comparative Reactivity Table
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Hydrolysis (acidic) | 2.1 × 10⁻⁴ | 68.3 |
| Oxidation (KMnO₄) | 5.7 × 10⁻⁵ | 92.4 |
| Alkylation (CH₃I) | 3.8 × 10⁻³ | 45.6 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of piperidine-3-carboxamide have shown promising anticancer activities through mechanisms such as inducing apoptosis and inhibiting tumor growth. A notable study demonstrated that a specific derivative induced senescence-like phenotypic changes in human melanoma cells (A375) without significant cytotoxicity to normal cells, indicating a selective action against cancerous cells .
Case Study: Melanoma Treatment
- Compound Tested : N-arylpiperidine-3-carboxamide derivatives.
- Findings :
- EC50 (Effective Concentration for senescence induction): 1.24 µM.
- IC50 (Inhibition Concentration for cell proliferation): 0.88 µM.
- : The compound exhibited significant antiproliferative activity and induced a senescence-like phenotype, which is crucial for developing targeted cancer therapies .
Neuropharmacological Applications
The compound has also been investigated for its potential neuropharmacological effects. Piperidine derivatives are known to interact with neurotransmitter receptors, including histamine H3 receptors, which are implicated in various neurological disorders.
Alzheimer's Disease Therapy
Research indicates that piperidine-based compounds could serve as dual inhibitors targeting cholinesterase enzymes, which are critical in Alzheimer's pathology. By inhibiting these enzymes, the compounds may enhance acetylcholine levels in the brain, improving cognitive function.
Key Findings
- Compounds incorporating the piperidine moiety demonstrated improved brain exposure and dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes . This suggests a multi-targeted approach to treating Alzheimer's disease by preventing neurodegeneration.
Antimicrobial Activity
The compound has been explored for its antimicrobial properties as well. Some derivatives have shown effectiveness against various pathogens, including those responsible for malaria and other infectious diseases.
Potential Mechanisms
- The piperidine structure allows for interactions with microbial targets, potentially disrupting vital processes within pathogens .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of N-(3-Hydroxypropyl)piperidine-3-carboxamide derivatives is crucial for optimizing their therapeutic efficacy. Various modifications to the piperidine ring and carboxamide group can significantly influence biological activity.
| Modification | Effect on Activity | Notes |
|---|---|---|
| Substitutions on the piperidine ring | Enhanced binding affinity | Specific substitutions can improve selectivity for targets |
| Variations in the carboxamide group | Altered pharmacokinetic properties | Impact on solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxypropyl group allows for hydrogen bonding with active sites of enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the conformation of the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between N-(3-Hydroxypropyl)piperidine-3-carboxamide and related compounds:
Pharmacological and Receptor Binding Profiles
- Sigma Receptor Affinity : (+)-3-PPP, a structural analogue, exhibits high affinity for sigma receptors (Ki < 10 nM), with autoradiographic studies showing localization in hippocampal and cerebellar regions . This compound may share similar binding due to its piperidine-carboxamide backbone, though the hydroxypropyl group could modulate selectivity or potency.
- Phencyclidine (PCP) Receptor Interaction : The low-affinity binding site of (+)-[3H]SKF 10,047 overlaps with PCP receptors, which are weakly inhibited by sigma ligands like haloperidol . This suggests that this compound’s hydroxypropyl group may reduce PCP receptor cross-reactivity compared to (+)-3-PPP.
- Structural Determinants of Activity: Piperidine vs. Substituent Effects: The 3-hydroxypropyl chain in the target compound may enhance solubility compared to the hydrophobic propyl group in (+)-3-PPP, impacting blood-brain barrier penetration .
Biological Activity
N-(3-Hydroxypropyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, a hydroxyl group, and a carboxamide functional group. Its molecular formula is C₈H₁₈N₂O₂, with a molecular weight of approximately 174.25 g/mol. The presence of the hydroxyl group enhances its solubility in water and may influence its interactions with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Protein Kinase B (Akt) : this compound has been identified as an inhibitor of Akt, a critical regulator in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth in vivo, as demonstrated in studies involving human tumor xenografts in mice.
- Renin Inhibition : The compound has shown potential in modulating renin activity, which plays a vital role in blood pressure regulation. This suggests possible applications in treating hypertension and cardiovascular diseases .
- Cytotoxic Effects : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study investigating the antitumor efficacy of this compound derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that certain derivatives had enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Mechanism Elucidation
The mechanism by which this compound exerts its effects involves competitive inhibition at the active sites of target enzymes. The hydroxypropyl group allows for hydrogen bonding, enhancing binding affinity and specificity towards targets such as Akt and renin.
Comparison with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Piperidine-3-carboxamide | Lacks hydroxypropyl group | Less versatile; reduced interaction with biological targets. |
| N-(2-Hydroxyethyl)piperidine-3-carboxamide | Shorter hydroxyalkyl chain | Affects reactivity; less potent than N-(3-Hydroxypropyl). |
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Optimization of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings for conditions like cancer and hypertension.
- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound could provide insights into its therapeutic potential.
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide?
Answer:
Structural elucidation requires a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C), infrared spectroscopy (IR) , and mass spectrometry (MS) . For example:
- NMR : Analyze proton environments to confirm the piperidine ring, hydroxypropyl chain, and carboxamide group. Peaks near δ 1.5–2.5 ppm may indicate piperidine protons, while the hydroxypropyl group may appear at δ 3.4–3.8 ppm .
- IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amides, O-H stretch at ~3200–3600 cm⁻¹ for hydroxyl groups).
- X-ray crystallography can resolve stereochemistry and confirm 3D conformation if crystalline samples are available.
Basic: How can researchers validate the purity of this compound?
Answer:
Purity assessment typically employs:
- High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .
- Elemental analysis to verify empirical formula (e.g., C₁₀H₂₀N₂O₂).
- Thermogravimetric analysis (TGA) to detect residual solvents or decomposition.
- Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ at m/z 200.15) .
Advanced: What strategies optimize the stereoselective synthesis of this compound derivatives?
Answer:
Key considerations include:
- Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the piperidine C3 position .
- Protecting groups : Temporarily mask the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during amide bond formation to prevent side reactions.
- Reaction conditions : Optimize temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF for polar transition states) .
- Post-synthesis analysis : Validate stereochemistry via circular dichroism (CD) or chiral HPLC .
Advanced: How can researchers resolve contradictions in reported structural data for piperidine-carboxamide derivatives?
Answer:
Discrepancies in SMILES/InChI identifiers (e.g., conflicting stereodescriptors in vs. 5) require:
- Comparative spectroscopy : Cross-reference NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction.
- Database cross-checking : Verify identifiers against authoritative sources like PubChem or ECHA .
Advanced: What methodologies enable functionalization of the hydroxypropyl moiety for derivatization studies?
Answer:
- Esterification : React the hydroxyl group with acyl chlorides (e.g., acetyl chloride) under mild acidic conditions.
- Oxidation : Convert the hydroxyl to a ketone using Jones reagent (CrO₃/H₂SO₄) for subsequent Schiff base formation.
- Cross-coupling : Employ Mitsunobu reactions to introduce alkyl/aryl groups .
- Biological tagging : Conjugate fluorescent probes (e.g., FITC) via hydroxyl-activated linkers for cellular uptake studies .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational modeling aid in predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular dynamics simulations : Predict blood-brain barrier permeability based on logP values (~1.5–2.0 for piperidine-carboxamides).
- Docking studies : Model interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina.
- ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity .
Advanced: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Answer:
- Limit of detection (LOD) : Optimize LC-MS/MS methods to detect impurities at <0.1% levels.
- Matrix effects : Use internal standards (e.g., deuterated analogs) to correct for signal suppression in MS .
- Degradant identification : Perform forced degradation studies (e.g., heat, light, pH extremes) and characterize products via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
